

# Spectroscopic Profile of Phenyl Vinyl Sulfone: A Technical Guide

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## Compound of Interest

Compound Name: *Phenyl vinyl sulfone*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **phenyl vinyl sulfone** ( $C_8H_8O_2S$ ), a versatile reagent in organic synthesis. The information presented herein is intended to support identification, characterization, and quality control in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **phenyl vinyl sulfone**.

### Table 1: $^1H$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.93 - 7.90	m	2H, ortho-Ar-H	
7.69 - 7.65	m	1H, para-Ar-H	
7.58 - 7.54	m	2H, meta-Ar-H	
6.70	dd	16.6, 9.8	1H, $-\text{SO}_2\text{-CH=CH}_2$
6.40	d	16.6	1H, cis- $\text{SO}_2\text{-CH=CH}_2$
5.99	d	9.8	1H, trans- $\text{SO}_2\text{-CH=CH}_2$

Solvent:  $\text{CDCl}_3$ . The full spectrum can be viewed with a free account on SpectraBase.[\[1\]](#)

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
140.4	Ar-C (ipso)
138.2	$-\text{SO}_2\text{-CH=CH}_2$
133.5	Ar-C (para)
129.3	Ar-C (meta)
128.9	$-\text{SO}_2\text{-CH=CH}_2$
127.5	Ar-C (ortho)

Note: Specific data can be found on ChemicalBook and SpectraBase.[\[2\]](#)[\[3\]](#)

## Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060		C-H stretch (aromatic)
1620		C=C stretch (vinyl)
1320	Strong	S=O stretch (asymmetric)
1150	Strong	S=O stretch (symmetric)
970		=C-H bend (vinyl)

Technique: Attenuated Total Reflectance (ATR) or as a film cast from chloroform.[\[4\]](#)[\[5\]](#)

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity	Assignment
168		[M] <sup>+</sup> (Molecular Ion)
141		[M - C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
91		[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>
77		[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation patterns can be viewed on databases such as SpectraBase.[\[6\]](#)

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **phenyl vinyl sulfone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of **phenyl vinyl sulfone** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

[7]

- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a 400 MHz or 500 MHz spectrometer. [7] A standard pulse sequence is used with a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.
- $^{13}\text{C}$  NMR Acquisition: Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum on the same instrument. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.[8] A relaxation delay of at least five times the T1 of the slowest relaxing signal is crucial for quantitative analysis.[9]
- Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the solvent peak for  $^{13}\text{C}$  ( $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of solid **phenyl vinyl sulfone** directly onto the diamond crystal of the ATR accessory.[10] Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Sample Preparation (Thin Film): Dissolve a small amount of **phenyl vinyl sulfone** in a volatile solvent such as chloroform.[5] Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.
- Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .[11] Collect a background spectrum of the empty ATR crystal or salt plate before running the sample.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **phenyl vinyl sulfone** (approximately 1 mg/mL) in a suitable volatile organic solvent like methanol or acetonitrile.[12]

- Ionization: Introduce the sample into the mass spectrometer. Electron impact (EI) is a common ionization method for this type of molecule.[13]
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[14]
- Detection: A detector records the abundance of each ion, generating a mass spectrum. The data provides the molecular weight and information about the fragmentation pattern of the molecule.[13]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **phenyl vinyl sulfone**.



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Caption: General workflow for spectroscopic analysis.

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